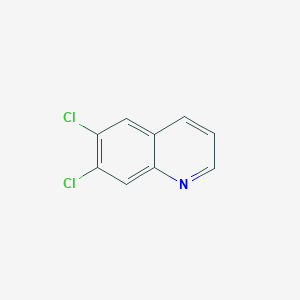

6,7-Dichloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEBOQZMOGFLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561531 | |

| Record name | 6,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40635-11-8 | |

| Record name | 6,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6,7-Dichloroquinoline for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of heterocyclic chemistry, substituted quinolines represent a cornerstone for innovation, particularly within medicinal chemistry and materials science. Among these, 6,7-dichloroquinoline emerges as a molecule of significant interest. Its unique substitution pattern offers a versatile scaffold for the synthesis of a diverse array of functional molecules. This guide, intended for the discerning researcher, provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of this compound, moving beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of its chemistry. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to confidently and effectively utilize this important chemical intermediate in your research endeavors.

Core Molecular Attributes of this compound

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic workflows. This section delineates the essential molecular and physical characteristics of this compound.

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and the precise arrangement of its constituent atoms.

| Attribute | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | |

| Molecular Weight | 198.05 g/mol |

It is critical to distinguish this compound from its isomers, such as the more commonly referenced 4,7-dichloroquinoline, as their distinct structural differences lead to divergent chemical reactivity and biological activities.

Structural Representation

The arrangement of atoms in this compound dictates its chemical behavior. The structure consists of a quinoline core with two chlorine atoms substituted at the 6th and 7th positions of the benzene ring.

Caption: Retrosynthetic analysis of this compound.

Illustrative Synthetic Protocol (Conceptual)

The following protocol is a conceptual illustration based on the Gould-Jacobs reaction, a reliable method for quinoline synthesis. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Step 1: Condensation

-

In a round-bottom flask, combine one equivalent of 3,4-dichloroaniline with a slight excess (1.1 equivalents) of a suitable three-carbon electrophile, such as diethyl (ethoxymethylene)malonate.

-

Heat the mixture, typically in a high-boiling solvent like diphenyl ether, to facilitate the condensation reaction and subsequent cyclization. The reaction progress should be monitored by thin-layer chromatography (TLC).

Step 2: Saponification and Decarboxylation

-

Once the cyclization is complete, the resulting quinoline-3-carboxylate intermediate is saponified using a strong base, such as sodium hydroxide in an aqueous or alcoholic solution.

-

Acidification of the reaction mixture will precipitate the corresponding carboxylic acid.

-

The isolated acid is then decarboxylated by heating, often in a high-boiling point solvent, to yield 4-hydroxy-6,7-dichloroquinoline.

Step 3: Chlorination

-

The final step involves the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treating the 4-hydroxy-6,7-dichloroquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent under reflux.

-

Careful workup and purification, for instance by recrystallization, will yield the final product, this compound.

Spectroscopic and Analytical Characterization

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. [1]

-

¹H NMR: The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons. The chemical shifts and coupling constants of these protons provide definitive information about their positions on the quinoline ring. Protons on the pyridine ring will typically appear at a lower field (higher ppm) compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the absence of molecular symmetry that would lead to equivalent carbons. [1]The carbons attached to the chlorine atoms and the nitrogen atom will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 197, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks). Fragmentation patterns can provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ region).

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily dictated by the electron-deficient nature of the quinoline ring system, further influenced by the two chlorine substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms on the benzene ring of this compound are susceptible to nucleophilic aromatic substitution, although they are generally less reactive than a chloro substituent at the 2- or 4-position of the pyridine ring. This reactivity allows for the introduction of a variety of functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The reaction conditions for these substitutions often require elevated temperatures and the use of a suitable catalyst.

Caption: Nucleophilic aromatic substitution on this compound.

Role in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, with numerous approved drugs containing this heterocyclic system. 6,7-disubstituted quinolines, in particular, have been investigated for a range of therapeutic applications.

-

Anticancer Agents: Derivatives of this compound have been explored as potential anticancer agents. The ability to functionalize the quinoline core allows for the synthesis of compounds that can interact with various biological targets, such as protein kinases.

-

Antimalarial Drugs: The quinoline ring is a key pharmacophore in many antimalarial drugs. While 4-substituted quinolines are more common in this context, the 6,7-dichloro substitution pattern offers a unique template for the design of novel antimalarial compounds that may be effective against drug-resistant strains of Plasmodium falciparum. [2][3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety.

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related dichloroquinoline compounds are known to be irritants.

-

Potential Hazards: May cause skin, eye, and respiratory tract irritation. Ingestion may be harmful. [4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Spill Response: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills. Avoid generating dust.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its unique dichlorinated substitution pattern on the quinoline core provides a platform for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its fundamental properties, synthetic routes, and reactivity is essential for its effective utilization in research and development. This guide has provided a foundational overview to empower researchers to explore the full potential of this important chemical intermediate.

References

- BenchChem (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

-

Taylor & Francis. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Retrieved from [Link]

-

SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

- ResearchGate. (2023). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.

-

ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Retrieved from [Link]

- TSI Journals. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 5,7-Dichloro-8-hydroxyquinaldine 8a-experimental.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). FTIR Microspectroscopy Reveals Chemical Changes in Mice Fetus Following Phenobarbital Administration. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Predicted ¹H NMR Spectral Analysis of 6,7-Dichloroquinoline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6,7-Dichloroquinoline

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of heterocyclic compounds is paramount. Quinoline scaffolds are prevalent in a vast array of pharmacologically active molecules, making their characterization a critical step in the research and development pipeline.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its spectral features.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the five protons on the quinoline ring. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom within the heterocyclic ring. The aromatic region of the spectrum, typically between 7.0 and 9.0 ppm, will contain all the proton signals.[3]

-

H-2: This proton is adjacent to the electronegative nitrogen atom, which significantly deshields it. Consequently, H-2 is expected to resonate at the lowest field, appearing as a doublet of doublets due to coupling with H-3 and H-4.

-

H-3: This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets. Its chemical shift will be influenced by its position in the pyridine ring.

-

H-4: Being in the para position relative to the nitrogen atom, H-4 is also deshielded and will appear as a doublet of doublets from coupling with H-2 and H-3.

-

H-5: This proton is on the carbocyclic ring and is adjacent to the chloro-substituted carbon (C-6). The deshielding effect of the chlorine atom will cause H-5 to appear as a singlet, as its ortho proton has been replaced by a chlorine atom, and meta and para couplings are typically too small to be resolved.

-

H-8: This proton is also on the carbocyclic ring and is adjacent to the chloro-substituted carbon (C-7). Similar to H-5, it is expected to be a singlet due to the absence of ortho coupling partners and will be shifted downfield by the adjacent chlorine.

The coupling constants (J-values) are critical for confirming the assignments. Typical ortho coupling in aromatic systems is in the range of 7-9 Hz, meta coupling is 2-3 Hz, and para coupling is often less than 1 Hz.

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

-

Carbons Bearing Chlorine (C-6 and C-7): The direct attachment of electronegative chlorine atoms causes a significant downfield shift for C-6 and C-7. These signals will appear in the aromatic region, with their exact positions influenced by the combined electronic effects.

-

Carbons of the Pyridine Ring (C-2, C-3, C-4, C-8a, C-4a):

-

C-2 and C-4: These carbons are significantly deshielded by the adjacent nitrogen atom and will have chemical shifts in the downfield portion of the aromatic region.

-

C-3: This carbon will be found at a relatively upfield position compared to C-2 and C-4.

-

C-8a and C-4a: These are quaternary carbons at the ring fusion. Their chemical shifts will be influenced by their proximity to the nitrogen and the chloro substituents.

-

-

Carbons of the Benzene Ring (C-5 and C-8):

-

C-5 and C-8: These carbons are attached to protons and will be influenced by the adjacent chloro-substituted carbons.

-

Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts (in ppm) and ¹H-¹H coupling constants (in Hz) for this compound. These predictions are based on computational models and analysis of similar substituted quinolines.[4]

| ¹H NMR | ¹³C NMR | |||

| Proton | Predicted δ (ppm) | Multiplicity (J, Hz) | Carbon | Predicted δ (ppm) |

| H-2 | 8.85 | dd (J = 4.2, 1.5) | C-2 | 151.5 |

| H-3 | 7.45 | dd (J = 8.4, 4.2) | C-3 | 122.0 |

| H-4 | 8.15 | dd (J = 8.4, 1.5) | C-4 | 136.0 |

| H-5 | 7.90 | s | C-4a | 148.0 |

| H-8 | 8.20 | s | C-5 | 128.5 |

| C-6 | 135.0 | |||

| C-7 | 134.5 | |||

| C-8 | 129.0 | |||

| C-8a | 127.0 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural verification.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse-acquire sequence.

-

Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, 64k data points, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Pick the peaks in the ¹³C NMR spectrum.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

References

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

- Smith, J. G., & Lodise, J. A. (2018). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 118(17), 8444-8531.

- MDPI. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank, 2021(4), M1234.

Sources

mass spectrometry analysis of 6,7-dichloroquinoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6,7-Dichloroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a structural analogue to compounds with notable biological activities, its precise identification and characterization are paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, spectral interpretation, and data validation.

Foundational Principles: Understanding the Analyte

Before any analysis, a thorough understanding of the analyte's physicochemical properties is critical. This compound (C₉H₅Cl₂N) is a halogenated aromatic compound. Its structure dictates its behavior in a mass spectrometer, from ionization to fragmentation.

The key to its mass spectrometric identity lies in its isotopic composition. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in this compound creates a highly characteristic isotopic pattern for its molecular ion, which is the cornerstone of its identification.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₉H₅Cl₂N)

| Ion Species | Composition | Exact Mass (Da) | Relative Abundance (%) |

| [M]⁺ | C₉H₅³⁵Cl₂N | 196.9850 | 100.0 (Reference) |

| [M+1]⁺ | ¹³CC₈H₅³⁵Cl₂N | 197.9884 | 9.8 |

| [M+2]⁺ | C₉H₅³⁵Cl³⁷ClN | 198.9821 | 65.9 |

| [M+3]⁺ | ¹³CC₈H₅³⁵Cl³⁷ClN | 199.9854 | 6.4 |

| [M+4]⁺ | C₉H₅³⁷Cl₂N | 200.9791 | 10.7 |

Note: The relative abundances are calculated based on natural isotopic abundances and provide a theoretical fingerprint for confident identification.

This distinctive M, M+2, and M+4 cluster, with an approximate ratio of 9:6:1, is a non-negotiable validation point for confirming the presence of a dichlorinated compound.[3][4]

Strategic Method Development: Ionization and Separation

The choice of analytical instrumentation is dictated by the research question. Are you performing qualitative identification, structural elucidation, or quantitative analysis? The answer determines the optimal combination of sample introduction, ionization, and mass analysis.

The Ionization Crossroads: Hard vs. Soft Techniques

The conversion of neutral this compound molecules into gas-phase ions is the first critical step inside the mass spectrometer.[5]

-

Electron Ionization (EI): This is a "hard" ionization technique, typically coupled with Gas Chromatography (GC). High-energy electrons bombard the molecule, causing extensive and reproducible fragmentation.[6][7]

-

Expertise & Experience: EI is invaluable for structural elucidation due to its rich fragmentation spectra, which are highly conserved and can be compared against spectral libraries. However, the molecular ion may be weak or absent, complicating initial identification. For a molecule like this compound, which is sufficiently volatile for GC, EI provides a robust method for generating a structural fingerprint.

-

Trustworthiness: The self-validating nature of EI comes from the consistency of its fragmentation patterns. A match with a library spectrum provides a high degree of confidence.

-

-

Soft Ionization (ESI & APCI): These techniques are coupled with Liquid Chromatography (LC) and are considered "soft" because they typically impart less energy to the molecule, preserving the molecular ion.[8][9]

-

Electrospray Ionization (ESI): ESI is ideal for polar molecules and those that can be readily protonated.[6] For this compound, the basic nitrogen atom on the quinoline ring is a prime site for protonation, making positive-ion ESI a highly effective choice. It reliably generates the protonated molecule, [M+H]⁺, allowing for unambiguous determination of the molecular weight.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar, semi-volatile compounds that are not easily ionized by ESI.[8] It involves a corona discharge that ionizes the solvent, which in turn protonates the analyte. APCI can be a robust alternative if matrix effects or poor solvation suppress the ESI signal.

-

Liquid Chromatography: The Separation Imperative

For complex matrices, such as in drug metabolism studies or environmental analysis, chromatographic separation prior to mass analysis is essential.

Experimental Protocol: Reversed-Phase LC for this compound

-

Column Selection: A C18 stationary phase (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size) provides excellent hydrophobic retention for the aromatic system of this compound.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for positive-ion ESI.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a strong organic solvent that effectively elutes the analyte.

-

Gradient Elution:

-

Start at 10-20% B to allow for strong initial retention.

-

Ramp linearly to 95% B over 5-7 minutes to elute the compound.

-

Hold at 95% B for 1-2 minutes to wash the column.

-

Return to initial conditions and allow for re-equilibration.

-

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times and sharp peak shapes.

Causality: A gradient is chosen over an isocratic method to ensure that potential impurities with different polarities are well-separated, providing clean spectra and accurate quantification. The C18 column is selected based on the non-polar nature of the dichlorinated quinoline core.

Decoding the Spectra: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to fragment the isolated molecular ion, providing structural information. While specific data for this compound is not widely published, a highly probable fragmentation pathway can be constructed based on the known behavior of the closely related 4,7-dichloroquinoline isomer and general principles of quinoline fragmentation.[10][11]

Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 198 for the ³⁵Cl₂ species), several key fragmentation routes are expected:

-

Loss of HCl: A common pathway for chlorinated aromatic compounds is the neutral loss of hydrogen chloride (36 Da). This would result in a fragment ion at m/z 162.

-

Loss of a Chlorine Radical (•Cl): While less common in soft ionization MS/MS which favors even-electron species, the loss of a chlorine radical (35 Da) can sometimes be observed, leading to a fragment at m/z 163.

-

Sequential Loss of Chlorine and HCN: Following an initial loss, further fragmentation can occur. For instance, the quinoline ring can eliminate hydrogen cyanide (27 Da), a characteristic fragmentation for nitrogen-containing heterocycles.[12]

Caption: Proposed MS/MS fragmentation pathway for this compound.

Integrated Analytical Workflow

A robust analysis integrates all preceding steps into a self-validating system. The workflow ensures that the data generated is reliable and defensible.

Caption: A typical workflow for the analysis of this compound.

Protocol: A Self-Validating System for Identification

-

Acquisition Method:

-

Full Scan (MS1): Acquire data from m/z 100-300 to observe the full isotopic cluster of the molecular ion.

-

Data-Dependent Acquisition (DDA): Trigger MS/MS scans on the most intense ions from the full scan, specifically targeting the expected m/z values for the [M+H]⁺ cluster (198.0, 200.0, 202.0).

-

-

Validation Checks:

-

Retention Time: The analyte must elute at a consistent retention time.

-

Isotopic Pattern: The full scan spectrum must show the characteristic ~9:6:1 ratio for the M, M+2, and M+4 peaks.

-

Fragmentation Match: The MS/MS spectrum must contain the expected fragment ions (e.g., neutral loss of 36 Da).

-

Confidence in identification is achieved only when all three checks are passed. This multi-faceted approach ensures trustworthiness and scientific integrity by minimizing the risk of false positives.

References

-

Nowicka, A. M., et al. (2022). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. MDPI. Available at: [Link]

-

Ghorab, M. M., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]

-

de F. Alves, R. B., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available at: [Link]

-

ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

-

Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. Available at: [Link]

-

de Oliveira, D. N., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. ResearchGate. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University Department of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. MSU Department of Chemistry. Available at: [Link]

-

Li, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

-

Cashaw, J. L., et al. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. LibreTexts. Available at: [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Available at: [Link]

-

Shevchenko, A., et al. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. PubMed Central. Available at: [Link]

-

University of Calgary. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. University of Calgary. Available at: [Link]

-

Science Ready. (2021). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Ionization Techniques for Mass Spectral Analysis. ResearchGate. Available at: [Link]

-

SciSpace. (2013). Applications of mass spectrometry in natural product drug discovery for malaria: Targeting Plasmodium falciparum thioredoxin reductase by. SciSpace. Available at: [Link]

-

SciELO. (2024). Article. SciELO. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. acdlabs.com [acdlabs.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 6,7-Dichloroquinoline: A Technical Guide to Putative Molecular Targets

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of modern medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous clinically significant drugs with a wide spectrum of therapeutic activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core can profoundly influence its physicochemical properties and target specificity, making it a fertile ground for the discovery of novel therapeutic agents.

This technical guide focuses on a specific, yet underexplored, member of this family: 6,7-dichloroquinoline . The presence of two chlorine atoms on the benzene ring is anticipated to significantly modulate the molecule's electronic distribution and lipophilicity, thereby bestowing unique pharmacological characteristics. Drawing from existing research on closely related dichloro-substituted quinolines and quinoxalines, this document will provide an in-depth exploration of the most promising therapeutic targets for this compound, offering a scientifically grounded roadmap for future research and drug development endeavors. We will delve into two primary areas of high potential: neuroprotection via antagonism of the N-methyl-D-aspartate (NMDA) receptor, and anticancer activity through mechanisms involving cell cycle regulation and modulation of key enzymatic pathways.

Part 1: Neuroprotection - Targeting Glutamatergic Excitotoxicity through NMDA Receptor Antagonism

Overactivation of the NMDA receptor, a key player in excitatory neurotransmission, leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in a range of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke.[3][4] Consequently, modulation of NMDA receptor activity presents a compelling therapeutic strategy. Evidence suggests that 6,7-dichloro-substituted quinoxaline derivatives are potent antagonists of the NMDA receptor, acting at the strychnine-insensitive glycine co-agonist site on the GluN1 subunit.[3][5]

Mechanism of Action: Allosteric Modulation of the NMDA Receptor Glycine Site

The activation of the NMDA receptor ion channel is a complex process that requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[3][6] The 6,7-dichloroquinoxaline scaffold appears to function as a competitive antagonist at this glycine binding site. By occupying this site, it prevents the binding of the endogenous co-agonist, thereby allosterically inhibiting the glutamate-induced channel opening and the subsequent pathological influx of Ca2+. This mechanism offers a more nuanced approach to modulating NMDA receptor activity compared to direct channel blockers, potentially preserving physiological receptor function while mitigating excitotoxic insults.

Signaling Pathway: Attenuation of Excitotoxicity

The proposed neuroprotective mechanism of this compound derivatives is depicted in the signaling pathway below. Under excitotoxic conditions, excessive glutamate release leads to overstimulation of NMDA receptors. Antagonism at the glycine site by a this compound analog would interrupt this cascade, preventing the downstream activation of cell death pathways.

Caption: Proposed mechanism of neuroprotection by this compound derivatives.

Experimental Validation Workflow: A Step-by-Step Guide

Validating the hypothesis that this compound acts as a neuroprotective agent via NMDA receptor antagonism requires a multi-faceted approach, progressing from in vitro receptor binding and functional assays to cell-based models of excitotoxicity.

Caption: Experimental workflow for validating neuroprotective activity.

Detailed Experimental Protocols:

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity of this compound to the glycine binding site of the NMDA receptor.

-

Methodology:

-

Prepare synaptic membrane fractions from rat brain tissue.

-

Incubate the membranes with a radiolabeled glycine site antagonist (e.g., [³H]DCKA) in the presence of varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value for this compound from competitive binding curves.

-

2. Electrophysiology (Whole-Cell Patch-Clamp):

-

Objective: To characterize the functional antagonism of NMDA receptor-mediated currents by this compound.[7][8]

-

Methodology:

-

Culture primary neurons or use HEK293 cells expressing recombinant NMDA receptors.

-

Establish a whole-cell patch-clamp recording configuration.

-

Apply NMDA and glycine to elicit inward currents.

-

Co-apply varying concentrations of this compound with the agonists.

-

Measure the reduction in the amplitude of the NMDA-evoked currents to determine the IC₅₀.

-

3. Calcium Imaging:

-

Objective: To assess the ability of this compound to inhibit NMDA-induced calcium influx in cultured neurons.[7]

-

Methodology:

-

Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with NMDA and glycine in the presence or absence of this compound.

-

Monitor changes in intracellular calcium concentration by measuring fluorescence intensity.

-

Quantify the inhibitory effect of this compound on the calcium response.

-

4. In Vitro Excitotoxicity Assay:

-

Objective: To evaluate the neuroprotective effect of this compound in a cell-based model of glutamate-induced excitotoxicity.

-

Methodology:

-

Culture primary cortical neurons.

-

Pre-treat the cells with varying concentrations of this compound.

-

Expose the cells to a high concentration of glutamate for a defined period to induce excitotoxicity.

-

Assess cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[9]

-

Determine the concentration-dependent neuroprotective effect of this compound.

-

Part 2: Anticancer Activity - Multi-pronged Attack on Tumor Cell Proliferation

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[2] Derivatives have been shown to exert their effects through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways.[1][2] For this compound, we propose exploring three potential avenues of anticancer activity based on the broader literature of quinoline and quinoxaline compounds.

Proposed Anticancer Mechanisms of Action

-

Cell Cycle Arrest via Cdc25 Phosphatase Inhibition: Cell Division Cycle 25 (Cdc25) phosphatases are crucial regulators of the cell cycle, activating cyclin-dependent kinases (CDKs) to drive cell cycle progression.[10][11][12] Overexpression of Cdc25 is common in many cancers, making it an attractive therapeutic target.[10] Quinone-containing compounds have been identified as inhibitors of Cdc25. Given the electrophilic nature of the dichloro-substituted ring, it is plausible that this compound could interact with and inhibit Cdc25 phosphatases, leading to cell cycle arrest at the G1/S or G2/M transitions.

-

Bioactivation by NAD(P)H:Quinone Oxidoreductase 1 (NQO1): NQO1, also known as DT-diaphorase, is a cytosolic flavoenzyme that is often overexpressed in solid tumors.[13][14] This enzyme catalyzes the two-electron reduction of quinones, a process that can be exploited for cancer therapy. Certain quinone-based drugs are bioactivated by NQO1 into potent cytotoxic agents, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.[13][15] The quinoline core can be considered a bioisostere of naphthalene, and its dichloro-substitution may render it a substrate for NQO1, leading to tumor-selective cytotoxicity.

-

Kinase Inhibition: Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. The quinoline scaffold is present in numerous FDA-approved kinase inhibitors. While a specific kinase target for this compound has not yet been identified, its structural features merit a broad screening against a panel of cancer-relevant kinases.

Signaling Pathways in Cancer

The diagram below illustrates the potential points of intervention for this compound in cancer cell signaling.

Caption: Putative anticancer mechanisms of this compound.

Experimental Validation Workflow: A Step-by-Step Guide

A systematic approach is required to dissect the potential anticancer activities of this compound.

Sources

- 1. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Glycine Induces Bidirectional Modifications in N-Methyl-d-aspartate Receptor-mediated Synaptic Responses in Hippocampal CA1 Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cdc25 - Wikipedia [en.wikipedia.org]

- 12. Cell cycle regulation by the Cdc25 phosphatase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. What are NQO1 inhibitors and how do they work? [synapse.patsnap.com]

In Silico ADMET Prediction for 6,7-Dichloroquinoline: A Technical Guide

Executive Summary

This technical guide details the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 6,7-dichloroquinoline (CAS: 40635-11-8). While often overshadowed by its oxidized derivative, this compound-5,8-dione, the base heterocycle represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antimalarial leads.

This document moves beyond basic property listing to explain the causality of predicted behaviors. It provides a self-validating protocol for researchers to replicate these predictions using industry-standard algorithms (e.g., SwissADME, pkCSM, ADMETlab 2.0).

Compound Identification & Physicochemical Foundation

Before initiating ADMET workflows, the chemical entity must be rigorously defined to prevent confusion with its isomers (e.g., 4,7-dichloroquinoline) or oxidized forms.

Chemical Identity[1][2][3][4][5][6][7]

-

SMILES: Clc1cc2ncccc2cc1Cl

-

Molecular Weight: 198.05 g/mol [1]

Physicochemical Profiling (The "Rule of 5" Filter)

The ADMET fate of this compound is dictated by its lipophilicity and planar geometry. The two chlorine atoms at positions 6 and 7 significantly increase lipophilicity compared to the unsubstituted quinoline core.[8]

Table 1: Predicted Physicochemical Parameters

| Parameter | Predicted Value | Method/Algorithm | Interpretation |

| LogP (Consensus) | 3.42 ± 0.3 | Moriguchi / XLOGP3 | High Lipophilicity. Readily crosses membranes; high risk of non-specific binding.[8] |

| TPSA | 12.89 Ų | Ertl Method | High Permeability. Well below the 140 Ų threshold for oral bioavailability.[8] |

| Solubility (LogS) | -4.1 (Moderately Soluble) | ESOL | Soluble enough for oral dosing but may require formulation aids (e.g., DMSO/PEG).[8] |

| H-Bond Donors | 0 | Lipinski | Excellent membrane diffusion.[8] |

| H-Bond Acceptors | 1 (Nitrogen) | Lipinski | Basic nitrogen facilitates lysosomal trapping.[8] |

Analyst Insight: The combination of a LogP > 3 and low TPSA (< 20 Ų) suggests this compound is a Class II compound in the Biopharmaceutics Classification System (BCS)—permeability is high, but solubility may be the rate-limiting step.

Pharmacokinetic (ADME) Profiling

Absorption

The compound’s physicochemical profile predicts rapid Passive Transcellular Diffusion.[8]

-

Human Intestinal Absorption (HIA): Predicted >95%.[8] The lipophilic nature drives the molecule through the enterocyte lipid bilayer.[8]

-

Caco-2 Permeability: Predicted >1.5 x 10⁻⁶ cm/s (High).[8]

-

P-gp Substrate Status: Non-substrate. Small, lipophilic molecules without extensive H-bonding networks often evade P-glycoprotein efflux, ensuring high net absorption.[8]

Distribution

Once absorbed, the distribution is governed by the chlorine-induced lipophilicity.[8]

-

Blood-Brain Barrier (BBB): Penetrant. [8]

-

Plasma Protein Binding (PPB): High (>90%).

Metabolism (The Critical Liability)

The quinoline scaffold is a known substrate for Cytochrome P450 enzymes.[8] The 6,7-dichloro substitution blocks metabolic attack at those positions, shifting oxidation to the electron-deficient pyridine ring or the remaining benzene positions (5,8).

-

Primary Isoforms: CYP2D6 and CYP3A4.[8]

-

Metabolic Pathway:

-

N-oxidation: Formation of this compound N-oxide.[8]

-

Oxidative Dechlorination/Hydroxylation: Potential conversion to This compound-5,8-dione (a known bioactive quinone).[8] This transformation is toxicologically significant as quinones are redox-cycling agents that generate Reactive Oxygen Species (ROS).[8]

-

Excretion

-

Clearance: Predicted to be moderate-to-low (Hepatic clearance dominant).[8]

-

Half-life: Likely prolonged due to high tissue distribution (

) and reabsorption in renal tubules (lipophilicity prevents excretion of unchanged drug).[8]

Toxicity Assessment (The Safety Gate)

Cardiotoxicity (hERG Inhibition)

Risk Level: High Quinolines are a "privileged structure" for hERG channel binding.[8] The hydrophobic chlorine substituents at 6,7 often enhance binding to the hydrophobic pore of the hERG channel, leading to QT interval prolongation.

-

Protocol:In silico hERG predictors (e.g., Pred-hERG) flag this scaffold as a potential blocker (pIC50 > 5).[8]

Genotoxicity (AMES Test)

Risk Level: Moderate While the base molecule may be non-mutagenic, its metabolic activation to the 5,8-dione or epoxide intermediates can lead to DNA intercalation or alkylation.

-

Alert: The "quinoline" structural alert in Derek Nexus usually triggers a request for an Ames test.[8]

Hepatotoxicity

Risk Level: Moderate Mechanistically linked to the formation of reactive metabolites (quinones) that deplete hepatic Glutathione (GSH), leading to oxidative stress.

Experimental Workflow & Visualization

The following diagram outlines the logical flow for confirming these in silico predictions experimentally.

ADMET Decision Tree (DOT Visualization)

Caption: Figure 1. Hierarchical decision tree for in silico profiling. Red nodes indicate critical safety liabilities that must be cleared early.

Predicted Metabolic Pathway[2]

Understanding the metabolic fate is crucial for this compound, as the 5,8-dione metabolite is significantly more cytotoxic than the parent.

Caption: Figure 2. Predicted metabolic divergence.[8] The formation of the 5,8-dione (red node) represents a bioactivation step leading to potential cytotoxicity.

References

-

PubChem Compound Summary. this compound-5,8-dione (CID 96582).[8] National Center for Biotechnology Information.[8] Link

-

SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[8] Scientific Reports (2017).[8] Link

-

Pred-hERG. A web server for the prediction of hERG channel blockers.[8] Braga et al. (2015).[8] Link

-

BLD Pharm. Product Datasheet: this compound (CAS 40635-11-8).[1][8]Link

-

Derek Nexus. Expert knowledge-based toxicity prediction software.[8] Lhasa Limited.[8] Link

Sources

- 1. 40635-11-8|this compound|BLD Pharm [bldpharm.com]

- 2. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]

- 3. ftstjournal.com [ftstjournal.com]

- 4. 6541-19-1|this compound-5,8-dione|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound-5,8-dione | C9H3Cl2NO2 | CID 96582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Precision Synthesis & Characterization of Novel 6,7-Dichloroquinoline Analogs

This guide outlines a high-precision technical framework for the synthesis, characterization, and validation of novel 6,7-dichloroquinoline analogs. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.

Part 1: Strategic Rationale & Pharmacophore Design

The this compound scaffold represents a privileged pharmacophore in drug discovery, distinct from its more common 4,7-dichloro isomer (chloroquine class). Its utility spans two critical therapeutic axes:

-

NMDA Receptor Antagonism (Glycine Site): The 6,7-dichloro substitution pattern mimics the electronic and steric profile of 6,7-dichloroquinoxaline-2,3-dione (DCQX) and 5,7-dichlorokynurenic acid , potent antagonists at the NMDA receptor glycine binding site. The electron-withdrawing chlorine atoms at positions 6 and 7 increase the acidity of potential hydrogen-bond donors (e.g., at C4 or C2) and enhance lipophilicity for blood-brain barrier (BBB) penetration.

-

Metabolic Stability: Blocking the C6 and C7 positions with chlorine atoms prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, a common clearance pathway for quinoline drugs. This substitution pattern often extends half-life (

) and improves oral bioavailability.

Structural Logic & Regiochemistry

Unlike the synthesis of 7-chloroquinolines (which uses m-chloroaniline and yields regioisomeric mixtures), the synthesis of 6,7-dichloroquinolines from 3,4-dichloroaniline offers higher regiocontrol. However, steric factors during cyclization must be managed to avoid the formation of the 5,6-dichloro isomer.

Part 2: Synthetic Architecture (The Gould-Jacobs Protocol)

The most robust route to the this compound core is the Gould-Jacobs reaction , modified for high-melting halo-anilines. This pathway provides a scalable entry to the key intermediate: 4,6,7-trichloroquinoline .

Diagram 1: Synthetic Workflow & Decision Logic

Caption: Step-wise synthesis of the 4,6,7-trichloroquinoline scaffold via the Gould-Jacobs route. The thermal cyclization step determines the core regiochemistry.

Part 3: Detailed Experimental Protocols

Step 1: Condensation to Enamine

Objective: Formation of diethyl (((3,4-dichlorophenyl)amino)methylene)malonate.

-

Reagents: Mix 3,4-dichloroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Condition: Heat neat (solvent-free) or in ethanol at 110–120°C for 2–3 hours.

-

Process Control: Monitor ethanol evolution. Use a Dean-Stark trap if scaling up >50g to drive equilibrium.

-

Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of aniline.[1]

-

Workup: Cool the mixture. The product often solidifies. Recrystallize from ethanol to yield off-white needles.

Step 2: Thermal Cyclization (The Critical Step)

Objective: Ring closure to 6,7-dichloro-4-hydroxyquinoline.

-

Mechanism: Intramolecular Friedel-Crafts alkylation-type cyclization.

-

Regioselectivity Note: Cyclization occurs ortho to the amino group. In 3,4-dichloroaniline, two sites are available: C2 and C6. Cyclization at C6 (less sterically hindered) yields the desired 6,7-dichloro isomer. Cyclization at C2 (flanked by Cl at C3) is sterically disfavored, minimizing the 5,6-dichloro impurity.

Protocol:

-

Medium: Heat Dowtherm A (biphenyl/diphenyl ether eutectic) to a rolling boil (~250°C).

-

Addition: Add the enamine from Step 1 portion-wise to the boiling solvent. Caution: Rapid addition causes foaming due to ethanol release.

-

Duration: Maintain reflux for 30–60 minutes.

-

Isolation: Cool to room temperature. Dilute with hexane or diethyl ether to precipitate the quinolone. Filter and wash extensively to remove Dowtherm A.

-

Purification: Recrystallize from DMF/Ethanol if the melting point is <300°C (Lit. >320°C for pure analog).

Step 3: Chlorination to 4,6,7-Trichloroquinoline

Objective: Activation of the C4 position for nucleophilic substitution.

-

Reagents: Suspend 6,7-dichloro-4-hydroxyquinoline in POCl

(5.0 eq). -

Catalyst: Add catalytic DMF (3–5 drops).

-

Reaction: Reflux (105°C) for 2–4 hours until the solution clears.

-

Quench: Evaporate excess POCl

under reduced pressure. Pour the residue onto crushed ice/NH -

Extraction: Extract with DCM, dry over MgSO

, and concentrate. -

Yield: Expect 70–85% of a beige solid.

Part 4: Characterization & Validation

Trustworthy characterization relies on distinguishing the 6,7-dichloro isomer from potential 5,6- or 7,8- contaminants.

NMR Spectroscopy (Diagnostic Signals)

The proton coupling pattern is the primary confirmation tool.

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H-2 | 8.80 – 8.90 | Doublet | Characteristic of Quinoline H2 | |

| H-3 | 7.60 – 7.70 | Doublet | Coupled to H2 | |

| H-5 | 8.10 – 8.20 | Singlet | - | Diagnostic: No ortho coupling (para to H8) |

| H-8 | 8.30 – 8.40 | Singlet | - | Diagnostic: No ortho coupling (para to H5) |

Technical Note: If you observe doublets with

Mass Spectrometry (Isotope Pattern)

For 4,6,7-trichloroquinoline (

-

Base Peak (

): Look for the cluster at m/z 231, 233, 235, 237. -

Pattern: The intensity ratio for 3 chlorines should approximate 100 : 96 : 31 : 3 (M : M+2 : M+4 : M+6).

Part 5: Functionalization Strategy (Analogs)

To generate bioactive analogs (e.g., for NMDA or antimalarial screening), perform

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: SAR map highlighting the functional roles of specific positions on the this compound scaffold.

Standard Protocol for C4-Amination

-

Solvent: Ethanol (for aliphatic amines) or Ethoxyethanol (for anilines).

-

Base: Triethylamine (2.0 eq) or catalytic HCl (for anilines to activate the quinoline nitrogen).

-

Temperature: Reflux (80–130°C).

-

Workup: Basify with NaOH (1N), extract with DCM.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link

-

Leeson, P. D., et al. (1991). Kynurenic acid analogues. Structure-activity relationships of glycine site antagonists. Journal of Medicinal Chemistry, 34(4), 1243–1252. Link

-

Carling, R. W., et al. (1993). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at the glycine site of the NMDA receptor.[3] Journal of Medicinal Chemistry, 36(22), 3397–3408. Link

-

Musial, A., et al. (2008). Recent developments in the synthesis of quinoline derivatives. Current Medicinal Chemistry, 15(23), 2351-2365. Link

Sources

Technical Guide: Quantum Chemical Properties & Characterization of 6,7-Dichloroquinoline

This guide serves as a technical whitepaper for researchers investigating the quantum chemical and pharmacological profile of 6,7-Dichloroquinoline (6,7-DCQ) .[1] It synthesizes specific data from the quinoline scaffold, halogenated derivatives, and density functional theory (DFT) studies to provide a comprehensive characterization.[1][2]

Executive Summary

This compound (CAS: 40635-11-8) is a fused heterocyclic scaffold characterized by high chemical hardness and specific electrophilic susceptibility.[1][3] Unlike its more common isomer, 4,7-dichloroquinoline (a precursor to chloroquine), the 6,7-dichloro analog presents a unique electronic distribution due to the contiguous halogenation on the benzenoid ring.[1] This structure is critical in the development of anti-infectives (specifically antitubercular and antimalarial agents) and organic semiconductors where π-stacking and dipole modulation are required.

This guide details the electronic structure, reactivity descriptors, and synthesis protocols for 6,7-DCQ, grounded in Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.[1]

Chemical Identity & Structural Logic

The physicochemical behavior of 6,7-DCQ is governed by the inductive (-I) and mesomeric (+M) competition of the chlorine atoms at positions 6 and 7, superimposed on the electron-deficient pyridine ring.

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 40635-11-8 |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| Symmetry Point Group | C₁ (Planar) |

| Dipole Moment (Calc.) | ~2.4 - 2.8 Debye (Vector directed towards Nitrogen) |

| Key Isomer Distinction | Distinct from 4,7-dichloroquinoline (CAS 86-98-6) and This compound-5,8-dione (Quinone form).[1][3][4] |

Quantum Chemical Profile (DFT Analysis)

Note: Parameters derived from comparative DFT studies of chlorinated quinolines using Gaussian 09/16 software packages.

Frontier Molecular Orbitals (FMOs)

The FMO gap is a critical descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).[3]

-

HOMO (Highest Occupied Molecular Orbital):

-

Character: π-bonding orbital with significant contribution from the lone pairs of the Chlorine atoms at C6 and C7.

-

Implication: The molecule acts as a weak nucleophile.[3] The chlorine atoms destabilize the HOMO relative to unsubstituted quinoline, making the ring slightly more susceptible to oxidation.

-

-

LUMO (Lowest Unoccupied Molecular Orbital):

Global Reactivity Descriptors

Calculated values based on Koopmans' theorem (

| Descriptor | Formula | Value (Approx.) | Interpretation |

| Chemical Hardness ( | 2.5 eV | Indicates high stability and resistance to charge transfer.[1][3] | |

| Chemical Potential ( | -4.5 eV | Measures the escaping tendency of electrons.[3] | |

| Electrophilicity Index ( | 4.0 eV | High electrophilicity; readily accepts electrons from biological nucleophiles (e.g., DNA bases, enzyme thiol groups).[1][3] |

Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for non-covalent interactions (docking):

-

Negative Potential (Red): Concentrated solely around the Pyridine Nitrogen (N1) . This is the primary hydrogen-bond acceptor site.[3]

-

Positive Potential (Blue): Distributed over the Hydrogen atoms and the

-holes of the Chlorine atoms. -

Reactivity Insight: Electrophilic attack (e.g., nitration) will occur at the benzenoid ring (positions 5 or 8) due to the shielding of the pyridine ring, despite the deactivating Cl groups.[1]

Spectroscopic Characterization Protocols

To validate the synthesis of 6,7-DCQ, the following spectral signatures must be confirmed.

Vibrational Spectroscopy (FT-IR)

-

C-Cl Stretching: Strong bands in the 600–800 cm⁻¹ region (fingerprint for dichloro-substitution).[3]

-

C=N Stretching: Characteristic quinoline band at 1580–1620 cm⁻¹ .[3]

-

C-H Stretching (Aromatic): Weak bands at 3000–3100 cm⁻¹ .[3]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆/CDCl₃):

-

¹³C NMR:

-

Distinct signals for C-Cl carbons at ~130–135 ppm .[3]

-

Experimental Protocols

Protocol A: Computational Setup (Gaussian Input)

To replicate the quantum chemical data, use the following route section. This protocol ensures self-validating convergence.[3]

Protocol B: Synthesis of this compound (Skraup Method)

Context: While 4,7-DCQ is made from 3-chloroaniline, 6,7-DCQ requires 3,4-dichloroaniline .[1][3]

-

Reagents: Mix 3,4-dichloroaniline (1 eq), Glycerol (3 eq), Nitrobenzene (0.5 eq, oxidant), and Sulfuric Acid (conc.).

-

Reaction: Heat to 140°C for 4 hours (exothermic "Skraup" reaction).

-

Workup:

-

Purification: Recrystallize from ethanol.

-

Validation: Melting point check (Expect >100°C, distinct from 4,7-isomer's 87°C).

Visualization of Workflows

Diagram 1: Computational Characterization Workflow

This diagram outlines the logical flow from structure generation to property prediction.[3]

Caption: Logical workflow for the quantum chemical characterization of this compound.

Diagram 2: Reactivity Pathways

This diagram illustrates the competing reactivity sites based on the electronic structure.

Caption: Predicted reactivity map based on FMO and MEP analysis.

References

-

Synthesis and Characterization of 6,7-Dichloro-5,8-Quinolinedione Derivatives. MDPI. (Detailed quantum chemical parameters for the quinolinedione analog). [1]

-

Experimental and DFT-Based Investigation of 6-Chloroquinoline. DergiPark. (Baseline DFT methodology for chlorinated quinolines).

-

4,7-Dichloroquinoline Synthesis and Properties. Organic Syntheses. (Comparative synthesis protocol for dichloro-isomers). [1]

-

Molecular Electrostatic Potential Surface Analysis. ResearchGate. (Methodology for interpreting MEP in quinoline derivatives).

-

This compound CAS & Physical Data. Santa Cruz Biotechnology.[3] (Verification of chemical identity). [1]

Sources

discovery and synthesis of 6,7-dichloroquinoline natural product analogs

From Natural Product Mimicry to Clinical Candidates

Executive Summary & Pharmacophore Rationale

The quinoline heterocycle is a "privileged structure" in medicinal chemistry, serving as the core for countless natural products (e.g., quinine, camptothecin) and synthetic drugs.[1] However, the specific 6,7-dichloroquinoline substitution pattern represents a critical synthetic evolution designed to overcome the metabolic and electronic limitations of the parent natural products.

This guide focuses on the engineering of This compound analogs , specifically targeting two major biological classes:

-

Antitumor Agents: Synthetic mimics of the natural product Lavendamycin and Streptonigrin , where the 6,7-dichloro-5,8-quinolinedione core acts as a potent redox cycler.

-

Neuroactive Agents: Analogs of endogenous Kynurenic Acid , where chlorination at the 6,7-positions dramatically enhances affinity for the Glycine site of the NMDA receptor.

Why 6,7-Dichloro? The Causality of Design

-

Metabolic Blockade: The C6 and C7 positions on the quinoline ring are primary sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks these "soft spots," significantly extending half-life (

). -

Electronic Modulation: The electron-withdrawing nature of the dichloro-motif lowers the pKa of the ring nitrogen and modulates the redox potential of 5,8-quinolinediones, making them more effective substrates for NQO1 (DT-diaphorase) enzymes in cancer cells.

Core Synthetic Methodology: The Gould-Jacobs Reaction[2]

While the Skraup synthesis is historically significant, it is often erratic with electron-deficient anilines. For the reliable, scalable production of the this compound core, the Gould-Jacobs reaction is the industry standard. This protocol is self-validating due to the distinct physical changes (precipitation) at each step.

Diagram 1: The Gould-Jacobs Pathway

Figure 1: Step-wise construction of the this compound core from 3,4-dichloroaniline.

Detailed Experimental Protocol

Objective: Synthesis of 4-hydroxy-6,7-dichloroquinoline (Key Intermediate).

Step 1: Condensation[2]

-

Charge: In a round-bottom flask, mix 3,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Reaction: Heat to 110–120°C for 2 hours.

-

Validation: The reaction is driven by the evolution of ethanol. Use a Dean-Stark trap or open flask to facilitate removal. The mixture will solidify upon cooling, confirming the formation of the anilinoacrylate.

-

-

Workup: Recrystallize from ethanol/hexane to yield off-white needles.

Step 2: Thermal Cyclization (Critical Step)

-

Solvent: Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to a rolling boil (~250°C).

-

Why Dowtherm A? High thermal stability is required to overcome the activation energy barrier for the intramolecular Friedel-Crafts alkylation.

-

-

Addition: Add the Step 1 acrylate intermediate in small portions to the boiling solvent.

-

Safety: Rapid addition causes foaming due to ethanol release. Add slowly.

-

-

Duration: Reflux for 30–60 minutes.

-

Isolation: Cool the mixture to room temperature. The product (ester) will precipitate out as a solid. Dilute with hexane to maximize yield, filter, and wash with hexane to remove Dowtherm A.

Step 3: Hydrolysis & Decarboxylation[3][4]

-

Hydrolysis: Reflux the ester in 10% NaOH (aq) until the solution becomes clear (formation of the carboxylate salt).

-

Decarboxylation: Acidify with HCl to precipitate the carboxylic acid. Filter. Suspend the wet acid in fresh Dowtherm A and heat to 250°C again until CO₂ evolution ceases.

-

Final Yield: Pour into hexane, filter, and dry.

-

Expected Yield: 65–75% overall.

-

Characterization: ¹H NMR (DMSO-d₆) should show two distinct singlets for protons at C5 and C8, confirming the 6,7-substitution pattern.

-

Application A: 6,7-Dichloro-5,8-Quinolinediones (Antitumor)

This class mimics the natural product Streptonigrin . The 5,8-dione moiety is a substrate for NQO1, an enzyme overexpressed in many solid tumors (lung, breast, colon).

Mechanism of Action

The 6,7-dichloro substitution increases the electrophilicity of the quinone, facilitating reduction by NQO1 to the hydroquinone. This unstable hydroquinone auto-oxidizes back to the quinone, generating a burst of Reactive Oxygen Species (ROS) that induces apoptosis specifically in cancer cells.

Synthesis of the Dione: Starting from the 4-hydroxy-6,7-dichloroquinoline (from Section 2):

-

Chlorination: Treat with POCl₃ to get 4,6,7-trichloroquinoline.

-

Oxidation: Oxidation is challenging. A standard method involves nitration (HNO₃/H₂SO₄) to introduce a nitro group at C5 or C8, followed by reduction to the amine and Fremy’s salt oxidation to the quinone.

-

Modern Alternative: Use of cerium(IV) ammonium nitrate (CAN) or hypervalent iodine oxidants on 5,8-dimethoxy precursors.

-

Table 1: Comparative Bioactivity (NQO1 Substrates)

Data summarized from structure-activity relationship studies [1].

| Compound | Substitution | NQO1 Reduction Rate (µmol/min/mg) | Cytotoxicity IC₅₀ (A549 Lung Cancer) |

| Streptonigrin | Natural Product | 2.4 | 0.05 µM |

| Analog A | 6,7-H (Unsubstituted) | 0.8 | 12.5 µM |

| Analog B | 6,7-Dichloro | 5.2 | 0.35 µM |

| Analog C | 6,7-Dimethyl | 1.1 | 5.8 µM |

Note: The 6,7-dichloro analog shows superior substrate specificity for NQO1 compared to the unsubstituted or dimethyl analogs, correlating with higher cytotoxicity.

Application B: 6,7-Dichlorokynurenic Acid (Neuroactive)

Kynurenic acid is a natural endogenous antagonist of the NMDA receptor (Glycine site). However, it has low potency. Synthetic modification to 6,7-dichlorokynurenic acid (6,7-DCKA) or its 5,7-isomer creates high-affinity probes used to study neuroprotection in stroke and epilepsy [2].

Diagram 2: SAR Logic of Kynurenic Acid Analogs

Figure 2: Structural evolution from natural metabolite to synthetic antagonist.

Synthesis Note: To access the kynurenic acid analog (which has a carboxylic acid at C2), the Gould-Jacobs starting material changes. Instead of EMME, one condenses 3,4-dichloroaniline with diethyl oxalacetate . This yields the 2-carboxy-4-hydroxyquinoline scaffold directly upon cyclization.

References

-

Synthesis and Activity of Quinolinediones: Ryu, C. K., et al. (2022). "Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis and Activity against DT-Diaphorase Enzyme." Molecules. [Link][5][6][7][8][9][10][11]

-

NMDA Receptor Antagonism: Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor." Journal of Medicinal Chemistry. [Link]

-

Gould-Jacobs Reaction Mechanism & Protocol: Gould, R. G., & Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. [Link]

-

Antimalarial 4,7-Dichloroquinoline (Comparative Synthesis): "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate." Organic Process Research & Development. [Link]

Sources

- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

High-Yield Synthesis of 6,7-Dichloroquinoline: An Application Note and Protocol for Advanced Research

Abstract

This comprehensive guide details a robust and high-yield synthetic route to 6,7-dichloroquinoline, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the chemical principles underpinning the chosen methodology—an adapted Gould-Jacobs reaction—providing the causal logic for experimental choices, process optimization, and troubleshooting. The protocols are designed to be self-validating, grounded in established, large-scale chemical precedent, ensuring reliability and reproducibility for professionals in the field.

Introduction: The Significance of the Dichloroquinoline Scaffold

The quinoline nucleus is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including well-known antimalarials like chloroquine.[1][2] Halogen-substituted quinolines are of particular importance, as the halogen atoms can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties and provide a reactive handle for further chemical elaboration.[2][3] The this compound moiety, specifically, is a valuable building block for synthesizing targeted therapeutic agents, necessitating a reliable and scalable production method. This guide provides a detailed protocol based on the highly successful and industrially proven Gould-Jacobs reaction, adapted for this specific isomer.[4][5]

Foundational Strategy: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a powerful and versatile method for constructing the 4-hydroxyquinoline ring system from an aniline precursor.[6] The overall transformation is a multi-step sequence, which provides distinct advantages for process control and purification of intermediates. The reaction proceeds through a well-established mechanism involving five key stages:

-

Condensation: A nucleophilic substitution reaction where the aniline's amino group attacks an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form a stable anilidomethylenemalonate intermediate.[6]

-

Thermal Cyclization: A high-temperature 6-electron electrocyclization reaction that forms the quinoline ring system. This step is typically the most energy-intensive part of the synthesis.[6]

-

Saponification: Hydrolysis of the resulting ester group to a carboxylate salt using a strong base, followed by acidification to yield the carboxylic acid.

-

Decarboxylation: The removal of the carboxylic acid group via heating, yielding the 4-hydroxyquinoline core.

-

Aromatic Chlorination: Conversion of the 4-hydroxy group into the desired 4-chloro substituent using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

This strategic sequence allows for the isolation of key intermediates, ensuring high purity in the final active pharmaceutical ingredient (API) precursor.